1-Bromo-2,5-dichloro-4-isopropoxybenzene
Description
1-Bromo-2,5-dichloro-4-isopropoxybenzene is a halogenated aromatic compound with the molecular formula C₉H₈BrCl₂O. Its structure features bromine at position 1, chlorine atoms at positions 2 and 5, and an isopropoxy group (-OCH(CH₃)₂) at position 4. The compound’s reactivity is influenced by the electron-withdrawing halogens and the electron-donating isopropoxy group, which modulate its solubility and stability in synthetic pathways.
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 |
InChI Key |
COZAFCAWWXXPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,5-dichloro-4-isopropoxybenzene typically involves the bromination and chlorination of isopropoxybenzene derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzene.
Bromination: The compound undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dichloro-4-isopropoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropoxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the halogen atoms.
Major Products Formed
Oxidation: The oxidation of the isopropoxy group can yield carboxylic acids or aldehydes.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can yield various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it more susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Comparisons
The target compound shares structural similarities with other halogenated benzene derivatives but differs in substituent type and arrangement:
1-Bromo-4-chloro-2,5-dimethoxybenzene (C₈H₇BrClO₂):
- Substituents: Bromine (position 1), chlorine (position 4), methoxy groups (positions 2 and 5).
- Key differences: The target compound replaces methoxy with isopropoxy (bulkier, higher lipophilicity) and adds a second chlorine at position 5. This increases steric hindrance and molecular weight (MW: 306.97 vs. 265.50 g/mol for the dimethoxy analog) .
1-Bromo-2,3-difluorobenzene (C₆H₃BrF₂):
- Substituents: Bromine (position 1), fluorine (positions 2 and 3).
- Key differences: Fluorine’s electronegativity enhances ring deactivation compared to chlorine. The absence of alkoxy groups reduces solubility in polar solvents (bp: 234°C, density: 1.724 g/cm³) .
4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂): Substituents: Bromine (position 4), amino groups (positions 1 and 2). Key differences: Amino groups are strong electron donors, increasing reactivity toward electrophilic substitution, unlike the electron-withdrawing halogens in the target compound .
Physical and Chemical Properties
Notes:
- The target compound’s isopropoxy group likely reduces crystallinity compared to methoxy analogs, enhancing solubility in nonpolar solvents.
- Additional chlorine atoms increase molecular weight and may elevate boiling points relative to mono-chloro or fluorine-substituted analogs.
Biological Activity
1-Bromo-2,5-dichloro-4-isopropoxybenzene, with the CAS number 1779132-17-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a bromine atom, two chlorine atoms, and an isopropoxy group. The presence of these halogen substituents significantly influences its chemical reactivity and biological interactions. The molecular formula is .
Biological Activity
Research indicates that halogenated aromatic compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Studies suggest that similar compounds show effectiveness against various bacterial strains. The halogen substituents may enhance the compound's ability to penetrate microbial cell walls, leading to increased antimicrobial efficacy.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines. The compound's structure may facilitate interactions with cellular targets involved in proliferation and apoptosis.
- Enzyme Inhibition : There is evidence that halogenated compounds can inhibit key enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in both microbial and human cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Electrophilic Attack : The electrophilic nature of the bromine and chlorine atoms allows for interactions with nucleophilic sites in biological molecules (e.g., proteins and nucleic acids), potentially leading to cellular damage or modulation of enzyme activity.
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, which may contribute to their cytotoxic effects.
- Receptor Interaction : Potential interactions with specific receptors (e.g., those involved in inflammation or cancer signaling pathways) could mediate the biological activities observed.
Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial properties of halogenated benzene derivatives found that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, indicating its potential as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro experiments on human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 10 µM. Mechanistic studies revealed activation of caspase pathways, suggesting it may serve as a lead compound for anticancer drug development.
Comparative Analysis
| Compound Name | CAS Number | Similarity Index | Key Biological Activity |
|---|---|---|---|
| This compound | 1779132-17-0 | 0.90 | Antimicrobial, Cytotoxic |
| 1-Bromo-3-chloro-4-methoxybenzene | 174913-12-3 | 0.88 | Anticancer |
| 1-Bromo-2-chloro-4-methoxybenzene | 109803-52-3 | 0.93 | Antimicrobial |
This table highlights the structural similarities among halogenated compounds and their associated biological activities. The similarity indices reflect the degree of structural resemblance to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
